molecular formula C12H18OS B7991015 2-Methyl-4-iso-pentoxythiophenol

2-Methyl-4-iso-pentoxythiophenol

Cat. No.: B7991015
M. Wt: 210.34 g/mol
InChI Key: VEBNTTSFYFISIC-UHFFFAOYSA-N
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Description

2-Methyl-4-iso-pentoxythiophenol is an organic compound that belongs to the class of thiophenols. Thiophenols are aromatic compounds containing a thiol group (-SH) attached to a benzene ring. The presence of the thiol group imparts unique chemical properties to these compounds, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-iso-pentoxythiophenol typically involves the introduction of a thiol group to a benzene ring substituted with a methyl and iso-pentoxy group. One common method is the nucleophilic aromatic substitution reaction, where a suitable thiol reagent reacts with a halogenated aromatic compound under basic conditions. For example, the reaction of 2-methyl-4-iso-pentoxybenzene with sodium hydrosulfide (NaSH) in the presence of a base like sodium hydroxide (NaOH) can yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Catalytic processes and optimized reaction conditions are often employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-iso-pentoxythiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and bases (NaOH, KOH) are commonly employed.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Sulfides (R-S-R).

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Methyl-4-iso-pentoxythiophenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-iso-pentoxythiophenol depends on its chemical structure and the specific context of its application. In biological systems, the thiol group can interact with various molecular targets, such as enzymes and proteins, through thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and affect cellular processes. In chemical reactions, the thiol group can act as a nucleophile, participating in substitution and addition reactions.

Comparison with Similar Compounds

2-Methyl-4-iso-pentoxythiophenol can be compared with other thiophenols and aromatic compounds with similar structures. Some similar compounds include:

    Thiophenol: The simplest thiophenol with a single thiol group attached to a benzene ring.

    4-Methylthiophenol: A thiophenol with a methyl group at the para position relative to the thiol group.

    2-Methylthiophenol: A thiophenol with a methyl group at the ortho position relative to the thiol group.

Properties

IUPAC Name

2-methyl-4-(3-methylbutoxy)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-9(2)6-7-13-11-4-5-12(14)10(3)8-11/h4-5,8-9,14H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBNTTSFYFISIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC(C)C)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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